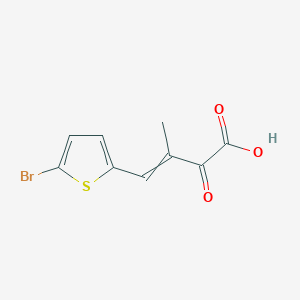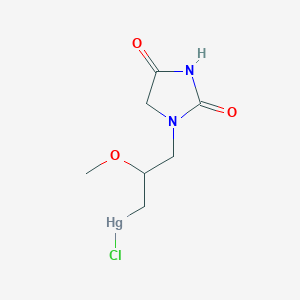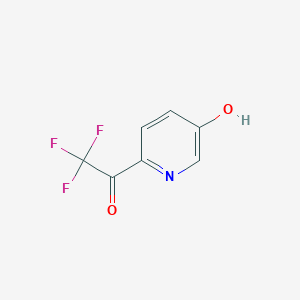amino}benzonitrile CAS No. 923031-56-5](/img/structure/B14181021.png)
4-{[tert-Butyl(dimethyl)silyl](4-chlorophenyl)amino}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{tert-Butyl(dimethyl)silylamino}benzonitrile is a complex organic compound that features a silyl-protected amine group attached to a benzonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{tert-Butyl(dimethyl)silylamino}benzonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of an amine group with a tert-butyl(dimethyl)silyl group, followed by the introduction of a 4-chlorophenyl group and a benzonitrile moiety. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and solvents like methylene chloride or tetrahydrofuran (THF). Reagents such as tert-butyl(dimethyl)silyl chloride and imidazole are commonly used for the silylation step .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
4-{tert-Butyl(dimethyl)silylamino}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The silyl-protected amine group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro compound, while reduction could produce an amine. Substitution reactions could introduce various functional groups, such as alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
4-{tert-Butyl(dimethyl)silylamino}benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its derivatives may yield new therapeutic agents.
Wirkmechanismus
The mechanism of action for 4-{tert-Butyl(dimethyl)silylamino}benzonitrile involves its interaction with molecular targets through its functional groups. The silyl-protected amine group can be deprotected to reveal a reactive amine, which can then participate in various biochemical pathways. The benzonitrile core can interact with enzymes and receptors, influencing biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[tert-Butyl(dimethyl)silyl]oxy}methyl}aniline
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
923031-56-5 |
|---|---|
Molekularformel |
C19H23ClN2Si |
Molekulargewicht |
342.9 g/mol |
IUPAC-Name |
4-(N-[tert-butyl(dimethyl)silyl]-4-chloroanilino)benzonitrile |
InChI |
InChI=1S/C19H23ClN2Si/c1-19(2,3)23(4,5)22(18-12-8-16(20)9-13-18)17-10-6-15(14-21)7-11-17/h6-13H,1-5H3 |
InChI-Schlüssel |
JMVJBAFOGZQVJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)N(C1=CC=C(C=C1)C#N)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)
![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)


![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
![N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181002.png)

![2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14181006.png)
![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)

![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide](/img/structure/B14181017.png)
